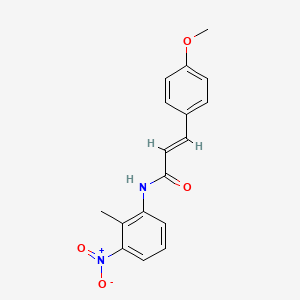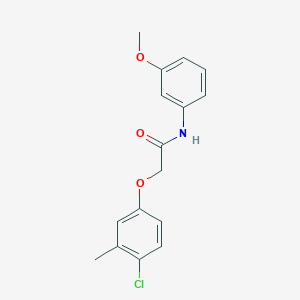![molecular formula C10H12BrNO2S B5776275 2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
2-[(5-bromo-2-methoxybenzyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5-bromo-2-methoxybenzyl)thio]acetamide is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.97721 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which are structurally similar to the compound , have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Related compounds have been used in the synthesis of antidepressant molecules
Biochemical Pathways
Given the potential anticancer and antidepressant activities of related compounds, it is plausible that the compound could influence pathways related to cell proliferation and neurotransmission .
Result of Action
Based on the activities of structurally similar compounds, it may have potential anticancer and antidepressant effects .
Biochemical Analysis
Biochemical Properties
2-[(5-bromo-2-methoxybenzyl)thio]acetamide plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical mechanisms. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for enzymes involved in detoxification pathways, such as glutathione S-transferases. The bromine atom in the benzyl group can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. The compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways. Additionally, it may affect the cell cycle by inhibiting cyclin-dependent kinases, thereby preventing cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The compound’s thioacetamide group can undergo nucleophilic attack, resulting in the formation of reactive intermediates that interact with DNA and other cellular components. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to the compound has been shown to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles. In vitro studies have demonstrated that the compound can be metabolized by liver enzymes, leading to the formation of potentially toxic metabolites .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxicological studies have highlighted the importance of dose optimization to minimize side effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can conjugate with glutathione or other cellular nucleophiles. These metabolic processes can influence the compound’s bioavailability and toxicity. Additionally, the compound may affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and localization. The compound’s lipophilicity allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissue. This distribution pattern can influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Alternatively, it may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Properties
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-14-9-3-2-8(11)4-7(9)5-15-6-10(12)13/h2-4H,5-6H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUDPFDQFBBXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CSCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
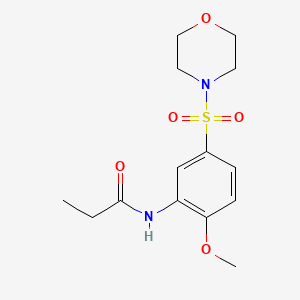
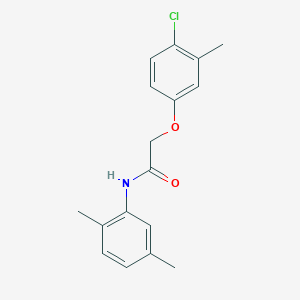
![2-[5-(2-chlorophenyl)tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)
![1-(4-ethylphenyl)-5-oxo-N'-[(E)-phenylmethylidene]pyrrolidine-3-carbohydrazide](/img/structure/B5776223.png)
![1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B5776231.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5776239.png)
![1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-](/img/structure/B5776256.png)
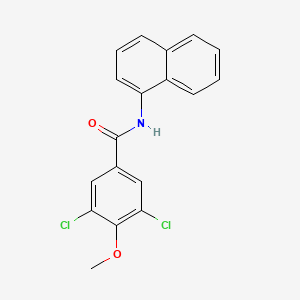
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![N-cyclohexyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester](/img/structure/B5776290.png)
